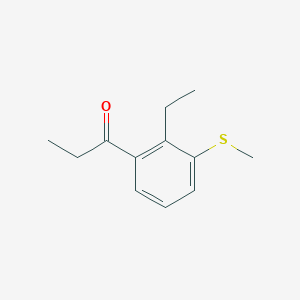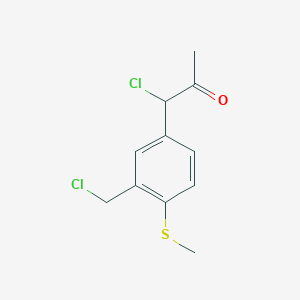
1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes chlorine, methylthio, and chloromethyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method includes the chlorination of a suitable phenyl derivative, followed by the introduction of the methylthio group and subsequent chloromethylation. The final step involves the formation of the propan-2-one moiety under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and methylation reactions, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group or the chlorine atoms.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-1-(3-(chloromethyl)-2-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(3-(methylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(3-(chloromethyl)-4-(methylthio)phenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C11H12Cl2OS |
|---|---|
Peso molecular |
263.2 g/mol |
Nombre IUPAC |
1-chloro-1-[3-(chloromethyl)-4-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12Cl2OS/c1-7(14)11(13)8-3-4-10(15-2)9(5-8)6-12/h3-5,11H,6H2,1-2H3 |
Clave InChI |
MDEAVDFKYVJOMU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)SC)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



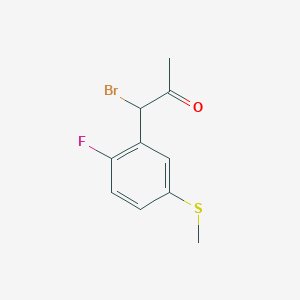
![2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one](/img/structure/B14059936.png)
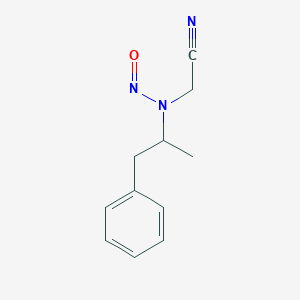
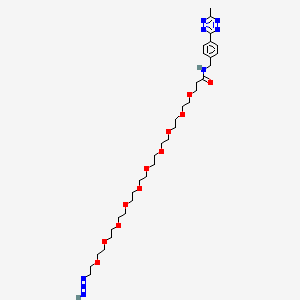
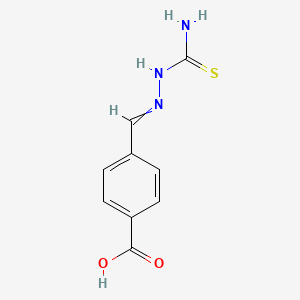
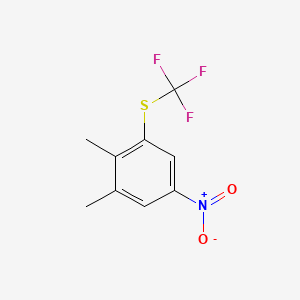
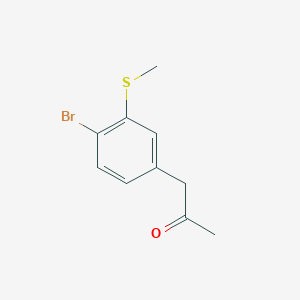

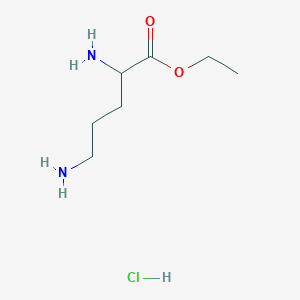

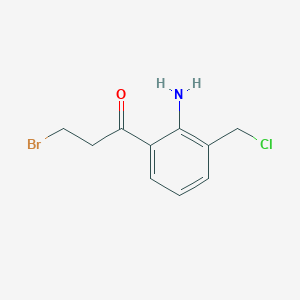
![Methyl 2-(9-methoxy-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b]oxocin-5-yl)-2-oxoacetate](/img/structure/B14060006.png)
